Cas no 40594-28-3 (4-(dimethylamino)cyclohexan-1-one hydrochloride)
4-(dimethylamino)cyclohexan-1-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Dimethylamino)cyclohexanone hydrochloride
- 4-(dimethylamino)cyclohexan-1-one,hydrochloride
- 4-Dimethylamino-cyclohexanone HCl
- AG-F-44103
- AK100173
- ANW-70473
- CTK4I3391
- KB-238971
- SureCN6952787
- 4-(dimethylamino)cyclohexan-1-one hydrochloride
- CS-0215494
- 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1)
- 40594-28-3
- 4-(dimethylamino)cyclohexan-1-one;hydrochloride
- DTXSID10507898
- EN300-25387779
- 4-(Dimethylamino)cyclohexanonehydrochloride
- 4-dimethylaminocyclohexanone hydrochloride
- A873281
- DB-357584
- VLBFVLHJVBXWIM-UHFFFAOYSA-N
- SCHEMBL6952787
-
- MDL: MFCD11520361
- Inchi: 1S/C8H15NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7H,3-6H2,1-2H3;1H
- InChI Key: VLBFVLHJVBXWIM-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCC(CC1)N(C)C
Computed Properties
- Exact Mass: 177.09218
- Monoisotopic Mass: 177.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Boiling Point: 253.1°C at 760 mmHg
- Flash Point: 106.9°C
- PSA: 20.31
4-(dimethylamino)cyclohexan-1-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109457-5g |
4-(Dimethylamino)cyclohexanone hydrochloride |
40594-28-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM109457-5g |
4-(Dimethylamino)cyclohexanone hydrochloride |
40594-28-3 | 95% | 5g |
$482 | 2021-06-15 | |
| Enamine | EN300-25387779-0.05g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
| Enamine | EN300-25387779-0.1g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
| Enamine | EN300-25387779-0.25g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 0.25g |
$26.0 | 2024-06-19 | |
| Enamine | EN300-25387779-0.5g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 0.5g |
$41.0 | 2024-06-19 | |
| Enamine | EN300-25387779-1.0g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 1.0g |
$52.0 | 2024-06-19 | |
| Enamine | EN300-25387779-2.5g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 2.5g |
$100.0 | 2024-06-19 | |
| Enamine | EN300-25387779-5.0g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 5.0g |
$180.0 | 2024-06-19 | |
| Enamine | EN300-25387779-10.0g |
4-(dimethylamino)cyclohexan-1-one hydrochloride |
40594-28-3 | 95% | 10.0g |
$338.0 | 2024-06-19 |
4-(dimethylamino)cyclohexan-1-one hydrochloride Suppliers
4-(dimethylamino)cyclohexan-1-one hydrochloride Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-(dimethylamino)cyclohexan-1-one hydrochloride
Comprehensive Analysis of 4-(Dimethylamino)cyclohexan-1-one Hydrochloride (CAS No. 40594-28-3)
4-(Dimethylamino)cyclohexan-1-one hydrochloride (CAS No. 40594-28-3) is a versatile organic compound widely utilized in pharmaceutical research, material science, and chemical synthesis. Its unique structural features, including the cyclohexanone backbone and dimethylamino functional group, make it a valuable intermediate for developing bioactive molecules. Researchers often explore its applications in drug discovery, particularly in modulating central nervous system (CNS) targets due to its potential blood-brain barrier (BBB) permeability.
In recent years, the demand for 4-(dimethylamino)cyclohexan-1-one hydrochloride has surged due to its role in synthesizing novel chiral catalysts and ligands for asymmetric reactions. The compound's hydrochloride salt form enhances stability, making it preferable for industrial-scale applications. A growing trend in scientific literature highlights its utility in green chemistry protocols, aligning with global sustainability goals. Users frequently search for "CAS 40594-28-3 solubility" or "synthesis of dimethylamino cyclohexanone derivatives," reflecting practical research needs.
The compound's spectroscopic properties (e.g., NMR, IR) are extensively documented, aiding in quality control during production. Analytical methods like HPLC and GC-MS are commonly employed to verify purity, a critical parameter for end-users. Notably, its logP value and pKa data are frequently queried in pharmacokinetic studies, underscoring its relevance in ADME/Tox profiling. Recent patents disclose innovative formulations combining this molecule with biodegradable polymers for controlled-release applications.
Emerging applications include its use in advanced battery materials, where its redox-active amino group contributes to electrolyte stabilization. This aligns with the booming interest in energy storage solutions, a top-searched topic across scientific platforms. Safety data sheets emphasize standard laboratory handling procedures, while environmental studies confirm its low bioaccumulation potential. The compound's crystallographic data (CCDC entries) are often referenced in computational chemistry studies investigating molecular docking scenarios.
Market analyses indicate steady growth in the 4-(dimethylamino)cyclohexan-1-one hydrochloride sector, driven by R&D investments in neurological therapeutics and smart materials. Suppliers increasingly provide custom synthesis services to meet diverse research requirements. Technical queries about "CAS 40594-28-3 stability under UV" or "scaling up dimethylamino cyclohexanone production" dominate professional forums, highlighting industrial optimization challenges. The compound's compatibility with continuous flow chemistry systems represents another active research frontier.
In academic settings, this chemical serves as a model substrate for teaching advanced organic reaction mechanisms, particularly reductive amination and ring conformation analysis. Its protonation behavior in different solvents is a classic case study in physical chemistry courses. Cross-disciplinary collaborations have revealed unexpected utility in agricultural chemistry, where derivatives act as plant growth regulators with improved environmental profiles compared to traditional analogs.
Future prospects include potential applications in molecular imaging, leveraging the dimethylamino group as a 19F-NMR tag attachment site. The compound's structure-activity relationship (SAR) studies continue to generate publications, especially in fragment-based drug design. As regulatory frameworks evolve, manufacturers emphasize REACH compliance documentation, addressing growing customer concerns about chemical safety standards. The development of enantiopure versions remains an active area of process chemistry research.
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